N-(4-Amino-1H-indazol-7-YL)acetamide
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Overview
Description
N-(4-Amino-1H-indazol-7-YL)acetamide is a compound belonging to the indazole family, which is known for its diverse biological activities. Indazole derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-1H-indazol-7-YL)acetamide typically involves the reaction of 4-aminoindazole with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the acetamide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-1H-indazol-7-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives, primary or secondary amines, and substituted acetamides .
Scientific Research Applications
N-(4-Amino-1H-indazol-7-YL)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Amino-1H-indazol-7-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-Amino-1H-indazol-7-YL)acetamide include other indazole derivatives such as:
- 3-Amino-1H-indazole-1-carboxamides
- 4-Bromo-1H-indazole-7-carboxamides
- 5-Chloro-1H-indazole-3-carboxamides .
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its amino group at the 4-position and acetamide group at the 7-position make it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C9H10N4O |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
N-(4-amino-1H-indazol-7-yl)acetamide |
InChI |
InChI=1S/C9H10N4O/c1-5(14)12-8-3-2-7(10)6-4-11-13-9(6)8/h2-4H,10H2,1H3,(H,11,13)(H,12,14) |
InChI Key |
ITZAISWKYYRCNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C(=C(C=C1)N)C=NN2 |
Origin of Product |
United States |
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